methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate

Catalog No.
S12275739
CAS No.
M.F
C25H34O7
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-fo...

Product Name

methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate

IUPAC Name

methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-formyl-4,6-dihydroxybenzoate

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C25H34O7/c1-15(2)9-8-10-16(3)11-12-17-21(27)18(13-26)19(14-32-24(30)25(4,5)6)20(22(17)28)23(29)31-7/h9,11,13,27-28H,8,10,12,14H2,1-7H3/b16-11+

InChI Key

AEXPOCUESWSBMG-LFIBNONCSA-N

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)/C)C

Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound notable for its diverse functional groups, including formyl, methoxy, and pivaloyloxy. Its molecular formula is C27H38O7C_{27}H_{38}O_{7}, with a molecular weight of approximately 474.6 g/mol. The compound features a unique structure that contributes to its potential applications in various fields, including chemistry and biology.

The chemical reactivity of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate can be attributed to its functional groups:

  • Formyl Group: This group can act as an electrophile, making the compound susceptible to nucleophilic attack.
  • Methoxy and Pivaloyloxy Groups: These groups influence the solubility and stability of the compound, affecting its reactivity and interaction with biological systems.

The compound can undergo various reactions such as esterification, alkylation, and formylation, which are essential steps in its synthesis.

Research indicates that methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate exhibits potential biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound shows promise in inhibiting the growth of various pathogens.
  • Anticancer Activity: Preliminary studies suggest it may have effects on cancer cell lines, warranting further investigation into its therapeutic potential.

The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate typically involves several key steps:

  • Esterification: The starting material 2,4-dihydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst to form the methyl ester.
  • Formylation: The methyl ester is treated with a formylating agent like formic acid or anhydride to introduce the formyl group.
  • Alkylation: The resulting compound is then alkylated using 3,7-dimethylocta-2,6-dien-1-ol in the presence of a base such as sodium hydride to yield the final product.

Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate has several applications:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for its potential therapeutic applications in drug development.
  • Industrial Use: Utilized in producing specialty chemicals and materials.

The interactions of this compound with biological systems are primarily mediated through its functional groups. The formyl group can react with nucleophiles in proteins or nucleic acids, potentially influencing various biochemical pathways. Studies on its pharmacokinetics and bioavailability are necessary to understand its behavior in biological systems fully.

Several compounds share structural similarities with methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate:

Compound NameKey FeaturesDifferences
Methyl 2,4-dimethoxybenzoateLacks formyl and pivaloyloxy groupsSimpler structure
3,7-Dimethylocta-2,6-dien-1-yl benzoateLacks formyl and methoxy groupsNo hydroxyl groups
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-ol)Contains hydroxyl but lacks other functional groupsLess complex

Uniqueness

Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate is unique due to its combination of multiple functional groups that provide distinct chemical and biological properties. This complexity allows it to serve versatile roles in scientific research and industrial applications.

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

446.23045342 g/mol

Monoisotopic Mass

446.23045342 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-09

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